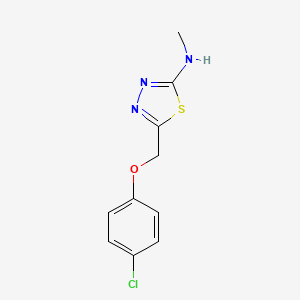

5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine

Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound reflects its core structure: a 1,3,4-thiadiazole ring substituted at position 2 with a methylated amine group and at position 5 with a (4-chlorophenoxy)methyl moiety. Key molecular properties are summarized below:

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H10ClN3OS |

| Molecular Weight | 255.72 g/mol (calculated) |

| SMILES Notation | CN1C(=NS1)COC2=CC=C(C=C2)Cl |

| CAS Registry Number | Not publicly disclosed |

The molecular formula distinguishes this compound from its non-methylated analog, 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine (C9H8ClN3OS, MW 241.70 g/mol). The N-methyl group enhances lipophilicity, potentially influencing solubility and biological interactions.

Historical Development in Heterocyclic Chemistry

1,3,4-Thiadiazoles emerged as pharmacologically significant scaffolds in the mid-20th century, with early studies focusing on their synthetic versatility and bioactivity. The parent structure’s electron-deficient aromatic system allows diverse substitutions, enabling tailored physicochemical properties.

The introduction of chlorophenoxy methyl groups to thiadiazole systems gained prominence in the 1990s, driven by interest in agrochemicals and antimicrobial agents. For example, analogs without the N-methyl group were patented as herbicide intermediates. The specific N-methyl derivative reviewed here likely originated from medicinal chemistry efforts to optimize metabolic stability, as methylating amines often reduces oxidative deamination.

Structural Relationship to 1,3,4-Thiadiazole Derivatives

This compound belongs to a subclass of 1,3,4-thiadiazoles featuring alkoxyaryl substitutions. Comparative analysis reveals critical structural distinctions:

- N-Methylation : Unlike primary amine analogs (e.g., 5-((4-Chlorophenoxy)methyl)-1,3,4-thiadiazol-2-amine), the methyl group at position 2 eliminates hydrogen-bond donor capacity, altering interactions with biological targets.

- Chlorophenoxy Side Chain : The para-chloro substituent enhances electron-withdrawing effects, stabilizing the phenoxy group against enzymatic degradation. This modification mirrors strategies used in antifungal and antitumor agents.

- Thiadiazole Core : The sulfur atom contributes to resonance stabilization, while the nitrogen atoms enable hydrogen bonding and coordination chemistry.

The structural evolution of this compound exemplifies rational drug design principles, balancing electronic effects (chlorine’s electronegativity) and steric considerations (methyl group).

Properties

CAS No. |

87527-43-3 |

|---|---|

Molecular Formula |

C10H10ClN3OS |

Molecular Weight |

255.72 g/mol |

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H10ClN3OS/c1-12-10-14-13-9(16-10)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

YNFBYZYUGWEURO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(S1)COC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating various diseases.

Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. In agricultural applications, it may disrupt the metabolic processes of pests or weeds, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiadiazole Ring

Table 1: Structural and Physicochemical Comparisons

Biological Activity

5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is a synthetic compound belonging to the thiadiazole class, characterized by its unique structural features that confer a range of biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₄ClN₃OS. The compound features a thiadiazole ring fused with a chlorophenoxy group, enhancing its lipophilicity and biological activity. The presence of the methyl group on the nitrogen atom of the thiadiazole ring is significant for its interaction with biological targets.

Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Thiadiazoles are known for their antimicrobial effects. Studies have shown that compounds in this class exhibit activity against various bacterial strains and fungi due to their ability to disrupt cellular processes.

- Anticancer Activity : Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving apoptosis and cell cycle arrest .

- Acetylcholinesterase Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which can increase acetylcholine levels in synaptic clefts. This property is particularly relevant for neurodegenerative diseases like Alzheimer’s disease, where enhancing cholinergic transmission may alleviate symptoms.

In Vitro Studies

In vitro cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results indicate:

- MCF-7 Cell Line : The compound exhibited an IC50 value indicating effective growth inhibition.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| Control (5-Fluorouracil) | MCF-7 | 10.10 |

The significant increase in the Bax/Bcl-2 ratio and caspase 9 levels suggests that the cytotoxic effects are mediated through apoptotic pathways .

Mechanistic Insights

The mechanism underlying the anticancer activity involves:

- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at specific phases (S and G2/M), which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : Enhanced levels of pro-apoptotic factors indicate that the compound triggers programmed cell death in cancer cells.

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives:

- Study on Anticancer Activity : A study evaluated various thiadiazole derivatives including those similar to this compound against MCF-7 and HepG2 cells. Results showed promising cytotoxicity with selectivity towards cancerous cells over normal cells .

- Neuroprotective Effects : Investigations into AChE inhibition revealed that this compound could potentially serve as a neuroprotective agent by enhancing cholinergic signaling in models of Alzheimer’s disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine?

- Methodological Answer :

- Route 1 : Cyclization of substituted hydrazides with potassium thiocyanate and concentrated sulfuric acid, followed by reaction with aromatic aldehydes and chloroacetyl chloride in DMF (Scheme 25, ).

- Route 2 : Refluxing 4-chlorophenoxyacetic acid derivatives with thiosemicarbazide in the presence of POCl₃, followed by pH adjustment (8–9) using ammonia to precipitate the product (modified from ).

- Route 3 : Reaction of 4-chlorophenoxyacetyl chloride with methylthiosemicarbazide under controlled conditions (analogous to ).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., dihedral angles between thiadiazole and aryl rings, hydrogen bonding networks) .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretching in the amine group, C–S vibrations in the thiadiazole ring) .

- NMR (¹H/¹³C) : Assigns proton and carbon environments, particularly distinguishing methyl groups (N–CH₃) and aromatic protons .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions (e.g., DFT) be resolved?

- Methodological Answer :

- Perform DFT-based vibrational analysis to simulate IR/Raman spectra and compare with experimental data. Adjust computational parameters (basis sets, solvation models) to minimize discrepancies .

- Use natural bond orbital (NBO) analysis to investigate electronic delocalization effects that may explain deviations in NMR chemical shifts .

Q. What strategies optimize reaction conditions for higher yields in thiadiazole synthesis?

- Methodological Answer :

- Catalyst screening : Test Mn(II) catalysts (as in ) to enhance cyclization efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for intermediate stability .

- Temperature control : Monitor exothermic reactions (e.g., POCl₃ addition) to avoid side products .

Q. How can computational tools (e.g., COMSOL, AI-driven models) improve reaction design for thiadiazole derivatives?

- Methodological Answer :

- Reaction path search : Use quantum chemical calculations (e.g., ICReDD’s approach) to predict viable intermediates and transition states .

- AI-driven process control : Implement machine learning to analyze experimental variables (temperature, stoichiometry) and recommend optimal conditions .

Q. What mechanistic insights guide the evaluation of biological activity in thiadiazole derivatives?

- Methodological Answer :

- Antitumor assays : Screen against cancer cell lines (e.g., MTT assay) and correlate activity with substituent effects (e.g., electron-withdrawing chloro groups enhancing cytotoxicity) .

- Molecular docking : Model interactions with biological targets (e.g., kinases, DNA) to rationalize structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystal structures of similar thiadiazole derivatives?

- Methodological Answer :

- Re-refinement : Reanalyze raw diffraction data (if accessible) to verify bond lengths/angles (e.g., C–S vs. C–N distances in the thiadiazole ring) .

- Comparative DFT studies : Calculate theoretical geometries and compare with experimental data to identify systematic errors (e.g., thermal motion artifacts) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.